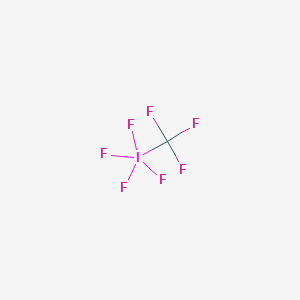
Tetrafluoro(trifluoromethyl)iodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluoro(trifluoromethyl)iodine is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its ability to introduce trifluoromethyl groups into various organic molecules, which can significantly alter their chemical and physical properties. The incorporation of fluorine atoms into organic compounds can enhance their metabolic stability, lipophilicity, and overall bioactivity, making this compound a valuable reagent in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrafluoro(trifluoromethyl)iodine can be synthesized through various methods, including the reaction of iodine with trifluoromethylating agents. One common approach involves the use of Selectfluor, a commercially available fluorinating reagent, which reacts with iodine(III) precursors to form iodine(V) fluorides . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of Selectfluor and other fluorinating agents allows for efficient and scalable production of this compound, which is essential for its application in various fields.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrafluoro(trifluoromethyl)iodine undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in reactions with this compound include Selectfluor, trifluoromethyl hypofluorite, and bromine trifluoride . These reactions typically occur under mild conditions, making them suitable for a wide range of substrates.
Major Products: The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Tetrafluoro(trifluoromethyl)iodine has numerous scientific research applications, including:
Mécanisme D'action
The mechanism by which tetrafluoro(trifluoromethyl)iodine exerts its effects involves the transfer of a trifluoromethyl group to an organic substrate. . The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions.
Comparaison Avec Des Composés Similaires
Difluoroiodotoluene: Another hypervalent iodine compound used for fluorination reactions.
Fluoroiodane: A reagent used for electrophilic fluorination.
Trifluoromethyl hypofluorite: A strong fluorinating agent.
Uniqueness: Tetrafluoro(trifluoromethyl)iodine is unique due to its ability to introduce trifluoromethyl groups under mild conditions, making it a versatile and valuable reagent in various fields. Its stability and ease of handling further enhance its applicability compared to other similar compounds .
Propriétés
Numéro CAS |
38091-67-7 |
|---|---|
Formule moléculaire |
CF7I |
Poids moléculaire |
271.904 g/mol |
Nom IUPAC |
tetrafluoro(trifluoromethyl)-λ5-iodane |
InChI |
InChI=1S/CF7I/c2-1(3,4)9(5,6,7)8 |
Clé InChI |
FGRHHOLHOUUXSR-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)I(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


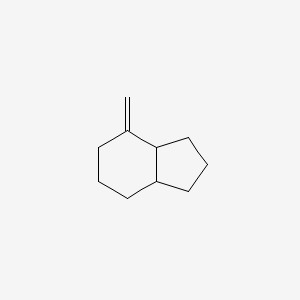
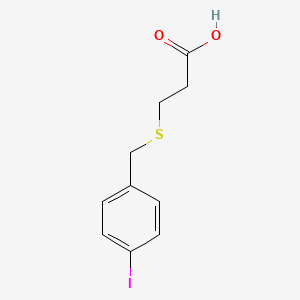
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
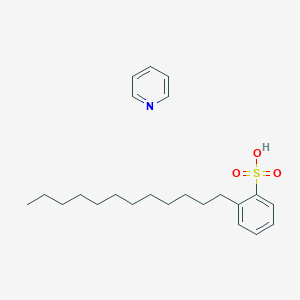
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)
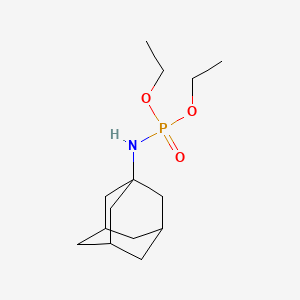
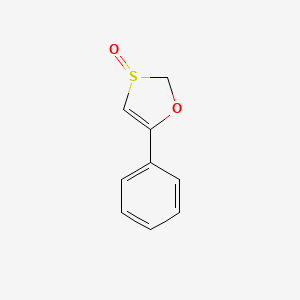
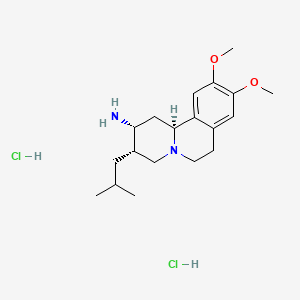
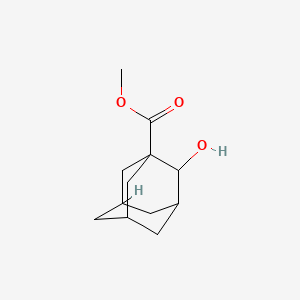
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
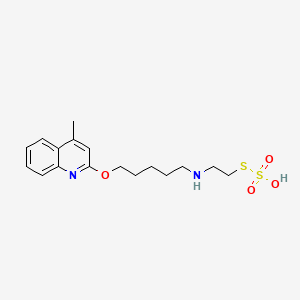
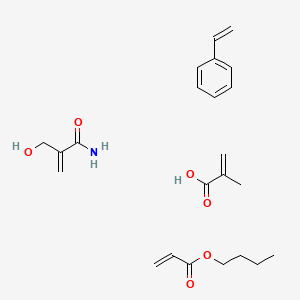
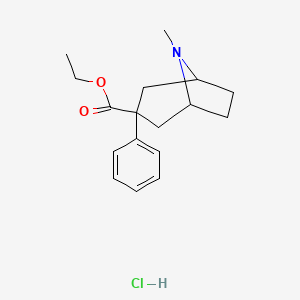
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
